
Pgitc
Overview
Description
Poly(glycerol itaconate) is a biocompatible and biodegradable polyester synthesized from itaconic acid and glycerol.
Preparation Methods
Poly(glycerol itaconate) can be synthesized through the polycondensation reaction between itaconic anhydride and glycerol. This reaction can be carried out without a catalyst, or in the presence of catalysts such as p-toluenesulfonic acid or zinc acetate. The optimal conditions for the synthesis involve a reaction temperature of 140°C, a reaction time of 5 hours, and an OH/COOH ratio of 1.5 . Industrial production methods may involve similar conditions but on a larger scale, with careful control of reaction parameters to ensure high conversion rates and product quality.
Chemical Reactions Analysis
Poly(glycerol itaconate) undergoes various chemical reactions, including post-polymerization modifications such as the aza-Michael addition. This reaction involves the addition of nucleophiles to the electron-deficient carbon-carbon double bonds present in the polymer. Common reagents used in these reactions include aliphatic diamines such as 1,2-ethylenediamine, 1,4-butanediamine, and 1,6-hexanediamine . The major products formed from these reactions are crosslinked poly(glycerol itaconate) networks, which have enhanced mechanical properties and stability .
Scientific Research Applications
Poly(glycerol itaconate) has a wide range of scientific research applications. In the field of tissue engineering, it is used to create scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth . It is also used in the development of nonwoven materials for biomedical applications, such as subcutaneous tissue fillers and drug delivery systems . Additionally, poly(glycerol itaconate) is being explored for its potential use in bone tissue regeneration due to its biocompatibility and ability to be crosslinked in situ .
Mechanism of Action
The mechanism of action of poly(glycerol itaconate) involves its ability to undergo post-polymerization modifications, such as the aza-Michael addition, which allows for the creation of crosslinked networks. These networks provide structural support and stability, making the material suitable for various biomedical applications . The molecular targets and pathways involved in these modifications include the electron-deficient carbon-carbon double bonds in the polymer, which react with nucleophiles to form stable crosslinked structures .
Comparison with Similar Compounds
Poly(glycerol itaconate) is similar to other glycerol polyesters such as poly(glycerol maleate), poly(glycerol fumarate), and poly(glycerol sebacate). it is unique due to the presence of itaconic acid, which provides electron-deficient carbon-carbon double bonds that can undergo post-polymerization modifications . This makes poly(glycerol itaconate) particularly suitable for applications requiring crosslinked networks with enhanced mechanical properties and stability .
Biological Activity
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate (PGITC) is a derivative of beta-D-galactopyranosyl isothiocyanate, modified with four pivaloyl groups. This compound has garnered attention due to its unique biological activities and applications in scientific research, particularly in chiral derivatization and biomedical fields. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
This compound has the molecular formula C_{15}H_{25}N_{1}O_{5}S and a CAS number of 147948-52-5. The presence of bulky pivaloyl groups enhances the compound's solubility and stability, making it suitable for various chemical applications, especially in proteomics and carbohydrate chemistry.
This compound acts primarily as a derivatization reagent. It forms covalent bonds with functional groups of chiral molecules such as amino acids, which alters their chemical and physical properties. This modification facilitates the separation and identification of enantiomers using analytical techniques like high-performance liquid chromatography (HPLC).
Key Mechanisms:
- Covalent Bond Formation: this compound reacts with amines and other nucleophiles to form stable derivatives.
- Steric Hindrance: The bulky pivaloyl groups increase steric bulk, enhancing separation efficiency during chromatographic analysis.
- Polarity Alteration: Modifying the polarity of chiral compounds aids in their differentiation during analytical procedures.
Biological Activity
Research indicates that this compound exhibits several biological activities that are significant in various applications:
1. Cytotoxicity Analysis
A study on poly(glycerol itaconate) gels containing this compound showed that cell viability remained above the cytotoxicity threshold (70% of negative control), indicating that this compound is non-toxic at certain concentrations. The study noted that increasing the amount of this compound gel in nonwoven materials led to improved cell viability rates .
2. Interaction with Biological Systems
This compound has been shown to interact with biological systems effectively. For instance, it can form stable complexes with various biomolecules, enhancing their stability and functionality. This property makes this compound a valuable tool in drug formulation and delivery systems.
Case Studies
Several case studies have highlighted the practical applications of this compound in biological research:
Case Study 1: Chiral Separation
In a study focusing on the separation of chiral amino acids using this compound as a derivatizing agent, researchers demonstrated enhanced resolution in HPLC analysis. The study revealed that the introduction of pivaloyl groups significantly improved the interaction between the derivatives and the stationary phase, leading to better separation outcomes.
Case Study 2: Biomedical Applications
Another investigation explored the use of this compound-modified nonwoven materials for biomedical applications. The results indicated that these materials exhibited favorable hydrophilic properties and maintained high cell viability rates, suggesting potential use as medical dressings or scaffolds for tissue engineering .
Data Table: Summary of Biological Activities
Activity Type | Description | Findings |
---|---|---|
Cytotoxicity | Assessed through cell viability tests | Viability > 70% at tested concentrations |
Chiral Separation | HPLC analysis using this compound derivatives | Enhanced resolution for amino acids |
Biomedical Application | Nonwoven materials for tissue engineering | High hydrophilicity; suitable for medical use |
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16-,17+,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-UJWQCDCRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583736 | |
Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958300-06-6 | |
Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.